

2-fluorocyclopropan-1-amine hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-fluorocyclopropan-1-amine hydrochloride
Cat. No.:	B3097651

[Get Quote](#)

An In-depth Technical Guide to **2-Fluorocyclopropan-1-amine Hydrochloride**: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of **2-fluorocyclopropan-1-amine hydrochloride**, a cornerstone building block for researchers, medicinal chemists, and drug development professionals. We will dissect its structural significance, stereoisomeric complexity, synthesis strategies, and critical applications that underscore its value in contemporary pharmaceutical research.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved pharmacological properties is relentless. The 2-fluorocyclopropylamine moiety has emerged as a "privileged" structure, a term reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity. This value stems from the unique combination of a cyclopropane ring and a fluorine atom.

The cyclopropane ring, a highly strained three-membered carbocycle, introduces conformational rigidity into a molecule. This pre-organization can lead to a lower entropic

penalty upon binding to a biological target, often resulting in enhanced potency. Furthermore, the cyclopropyl group is generally more metabolically stable than corresponding alkyl chains.

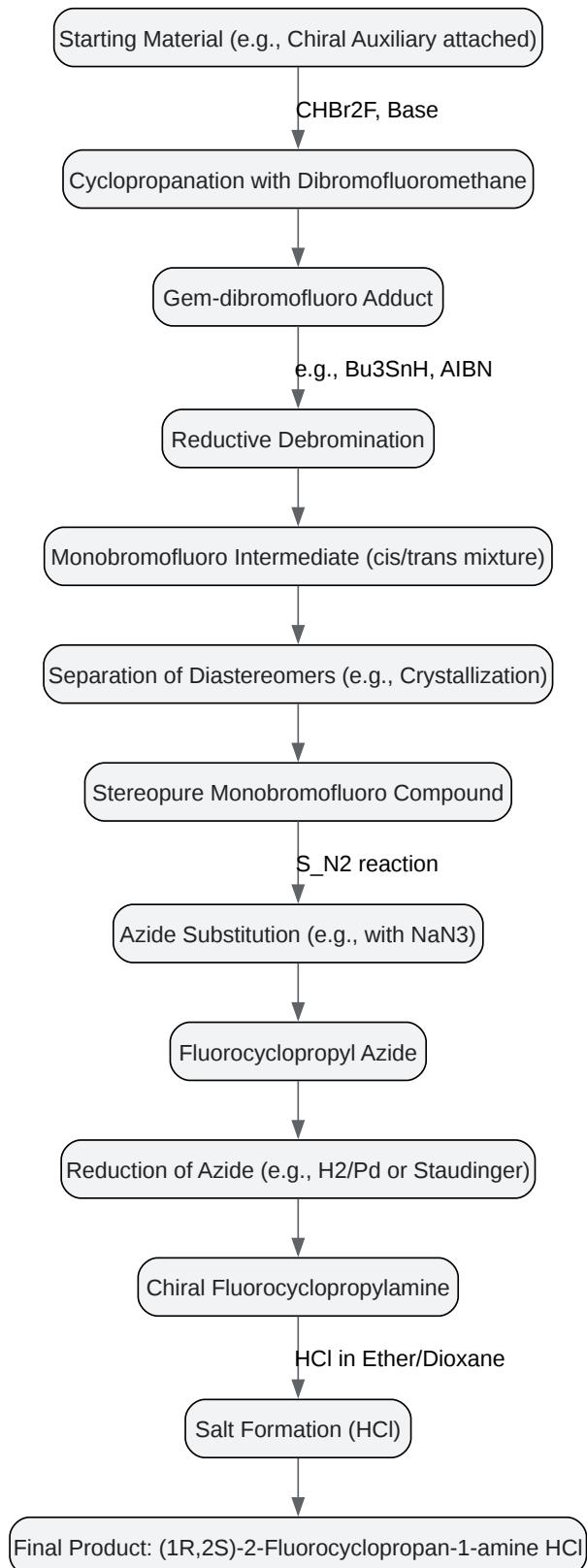
The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[\[1\]](#)[\[2\]](#) Key effects include:

- Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, which can be critical for tuning a drug's ionization state, solubility, and off-target activity (e.g., hERG liability).
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and prolong a drug's half-life.[\[1\]](#)
- Enhanced Binding Interactions: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in subsequent synthetic steps.

Physicochemical Properties and Stereoisomerism

"2-fluorocyclopropan-1-amine hydrochloride" is a non-specific name that encompasses multiple stereoisomers. The relative orientation of the fluorine and amine groups on the cyclopropane ring dictates whether the isomer is cis or trans. Each of these diastereomers exists as a pair of enantiomers. The specific stereoisomer is critical, as biological systems are chiral, and different isomers often exhibit vastly different pharmacological activities and safety profiles.


The most commonly encountered isomers in chemical catalogs and research are the trans diastereomers.

Property	(1S,2R)-trans-isomer	(1R,2S)-trans-isomer
Synonym	(1S,2R)-2-fluorocyclopropanamine HCl	(1R,2S)-2-fluorocyclopropanamine HCl
CAS Number	141042-20-8[3]	141042-21-9[4][5]
Molecular Formula	C ₃ H ₇ CIFN[3][4]	C ₃ H ₇ CIFN[3][4]
Molecular Weight	111.55 g/mol [3][4]	111.55 g/mol [3][4]
Appearance	Solid	Light yellow solid
Purity	Typically ≥97%[3]	Typically ≥95%[4][5]
Topological Polar Surface Area (TPSA)	26.02 Å ² [3]	Not specified
LogP	0.4773[3]	Not specified

Synthesis Strategies: A Self-Validating Protocol

The synthesis of stereochemically pure 2-fluorocyclopropan-1-amine is a non-trivial challenge. The methodologies employed must precisely control the formation of the three-membered ring and the relative and absolute stereochemistry of the two substituents. Below is an illustrative, multi-step synthesis adapted from patented literature, demonstrating a robust pathway to a specific enantiomer.[6]

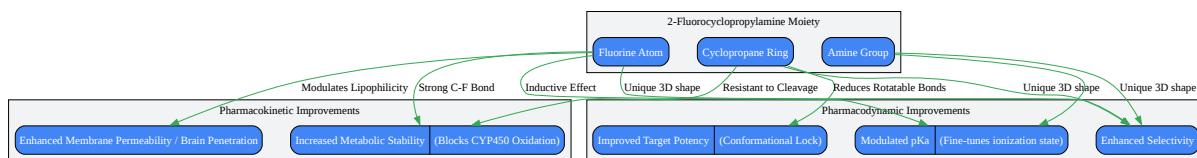
Workflow for the Synthesis of (1R, 2S)-2-Fluorocyclopropanamine

[Click to download full resolution via product page](#)

Caption: A generalized workflow for stereoselective synthesis.

Detailed Experimental Protocol (Illustrative)

Causality Behind Choices: This pathway is designed for control. Using a chiral auxiliary in the starting material allows for diastereoselective cyclopropanation. The subsequent separation of diastereomers is often more feasible than enantiomeric resolution. The azide reduction is a clean and high-yielding method to install the amine.


- Step 1: Diastereoselective Cyclopropanation.
 - Procedure: A chiral alkene substrate is dissolved in an appropriate solvent (e.g., dichloromethane). The solution is cooled to 0 °C. A base (e.g., sodium hydroxide) in aqueous solution is added, followed by a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). Dibromofluoromethane (CHBr_2F) is added dropwise, and the reaction is stirred vigorously for 12-24 hours, allowing it to warm to room temperature.
 - Expertise & Causality: The use of phase-transfer catalysis is crucial for bringing the aqueous base and the organic-soluble reactants together to generate the fluorocarbene intermediate in situ. The stereochemistry of the starting alkene and auxiliary directs the facial attack of the carbene, establishing the initial diastereomeric ratio.
- Step 2: Reductive Monodebromination.
 - Procedure: The crude gem-dibromofluorocyclopropane adduct is dissolved in toluene. Tributyltin hydride (Bu_3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to 80-90 °C for 2-4 hours.
 - Expertise & Causality: This is a standard radical-mediated reduction. Bu_3SnH is a reliable hydrogen atom donor. The reaction typically results in a mixture of cis and trans monobrominated products, which are diastereomers and can often be separated.
- Step 3: Diastereomer Separation.
 - Procedure: The mixture from Step 2 is concentrated and purified by column chromatography or recrystallization to isolate the desired trans (or cis) diastereomer.^[6]

- Trustworthiness: The purity and stereochemical integrity of the isolated isomer must be confirmed at this stage by NMR and chiral HPLC. This is a critical self-validating step that ensures the stereochemical purity of the final product.
- Step 4: Azide Introduction.
 - Procedure: The pure monobromofluoro compound is dissolved in a polar aprotic solvent like DMF. Sodium azide (NaN_3) is added, and the mixture is heated to 60-80 °C for 8-16 hours.
 - Expertise & Causality: This is a classic $\text{S}_{\text{N}}2$ substitution reaction. The bromide is a good leaving group, and azide is a potent nucleophile. The reaction proceeds with inversion of configuration at the carbon center, a predictable outcome that is essential for controlling the final stereochemistry.
- Step 5: Reduction to Amine.
 - Procedure: The fluorocyclopropyl azide is dissolved in methanol or THF. Palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours.
 - Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The only byproduct is nitrogen gas.
- Step 6: Hydrochloride Salt Formation.
 - Procedure: The resulting free amine is dissolved in a solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with ether, and dried under vacuum.
 - Trustworthiness: The formation of a crystalline salt provides an excellent method for final purification and ensures the product is a stable, weighable solid with improved handling characteristics. Purity is confirmed by melting point and spectroscopic analysis.

Applications in Drug Discovery

The 2-fluorocyclopropylamine scaffold is not merely a theoretical curiosity; it is a field-proven component in the design of advanced therapeutic agents.

Role in Improving Drug Properties

[Click to download full resolution via product page](#)

Caption: Impact of the 2-fluorocyclopropylamine moiety on drug properties.

Case Studies:

- Serotonin 5-HT_{2C} Receptor Agonists: Research into treatments for CNS disorders has utilized this scaffold to develop potent and highly selective 5-HT_{2C} agonists. The fluorine atom can enhance metabolic stability and brain penetration, which are crucial for CNS drugs. [1] Furthermore, achieving high selectivity against the related 5-HT_{2B} receptor is paramount to avoid the risk of cardiac valvulopathy, a serious side effect associated with older drugs.[1]
- Anti-Influenza Virus Agents: A tricyclic compound that incorporates a unique amine moiety related to 2-fluorocyclopropan-1-amine demonstrated powerful anti-influenza A virus activity and was well-tolerated in animal models, highlighting its potential in infectious disease research.[7]
- Oncology - Cabozantinib Analogs: In the optimization of kinase inhibitors like cabozantinib, replacing a part of the molecule with a trans-fluorocyclopropane moiety led to an improved in vitro profile compared to the non-fluorinated parent structure.[7] This demonstrates the

scaffold's utility in fine-tuning the properties of existing drug classes for better efficacy and safety.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

- Hazard Identification: **(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride** is associated with the following hazard statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: The compound should be stored in a tightly sealed container in a dry, cool place.^[3] Some suppliers recommend storage in an inert atmosphere at 2-8 °C for long-term stability.

Conclusion

2-Fluorocyclopropan-1-amine hydrochloride is a powerful and versatile building block in drug discovery. Its unique combination of conformational rigidity and the multifaceted effects of fluorine allows medicinal chemists to address common challenges in drug design, including metabolic instability, target selectivity, and potency. The complex, stereospecific synthesis required to produce this compound is a testament to its high value. As the demand for more sophisticated and effective therapeutics grows, the strategic application of scaffolds like 2-fluorocyclopropan-1-amine will undoubtedly continue to expand, paving the way for the next generation of medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]
- 6. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 7. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]
- To cite this document: BenchChem. [2-fluorocyclopropan-1-amine hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3097651#2-fluorocyclopropan-1-amine-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com